molecular formula C23H24N4OS B2445340 1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one CAS No. 688792-78-1

1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one

Cat. No.: B2445340
CAS No.: 688792-78-1
M. Wt: 404.53
InChI Key: UHKOLDNYBMZSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C23H24N4OS and its molecular weight is 404.53. The purity is usually 95%.
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Biological Activity

The compound 1-(3,5-dimethylpiperidin-1-yl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring and a tricyclic system that incorporates nitrogen atoms in its framework. The presence of the sulfanyl group further enhances its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Anticancer Properties

Studies have shown that compounds with similar structures can inhibit key pathways involved in cancer cell proliferation. Specifically, the inhibition of mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways has been observed in related compounds. These pathways are crucial for cell growth and survival in many cancers.

2. Antimicrobial Activity

Preliminary data suggest that this compound may possess antimicrobial properties. Compounds containing piperidine moieties are often evaluated for their ability to combat bacterial infections.

3. Neuroprotective Effects

The dimethylpiperidine component is linked to neuroprotective activities in several studies. It has been suggested that such compounds might help in mitigating neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated inhibition of mTOR pathway in vitro with IC50 values indicating effective concentration ranges.
AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Signaling Pathways : By targeting mTOR and PI3K pathways, the compound may disrupt cancer cell metabolism.
  • Interaction with Cellular Membranes : The sulfanyl group may enhance membrane permeability or alter membrane dynamics, facilitating antimicrobial activity.
  • Antioxidant Properties : The structural components may contribute to scavenging reactive oxygen species (ROS), thus providing neuroprotective effects.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-15-11-16(2)13-26(12-15)21(28)14-29-23-25-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27(22)23/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKOLDNYBMZSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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